molecular formula C16H23NO3 B2486857 2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid CAS No. 1396965-62-0

2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid

Cat. No. B2486857
CAS RN: 1396965-62-0
M. Wt: 277.364
InChI Key: RHXSPRBJLXYTDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid often involves multistep reactions, including catalytic enantioselective processes. For example, the synthesis of similar compounds has been achieved through reactions like the catalytic enantioselective Simmons–Smith reaction, which can produce complex molecules with high enantiomeric excesses and yields. These synthetic strategies highlight the potential approaches for synthesizing 2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid and related molecules with high precision and efficiency (Kawashima et al., 2016).

Scientific Research Applications

Organic Acid Analysis in Archaeon Cultures

In a study by Rimbault et al. (1993), organic acids including compounds related to 2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid were analyzed in cultures of a thermophilic sulfur-dependent anaerobic archaeon. This research highlighted the importance of such compounds in the metabolic processes of extremophilic microorganisms (Rimbault et al., 1993).

Renin Inhibition for Therapeutic Applications

Thaisrivongs et al. (1987) described the synthesis of a compound structurally similar to 2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid. This research was focused on the design of renin inhibitors for potential therapeutic applications, highlighting the significance of such compounds in medical chemistry (Thaisrivongs et al., 1987).

Stereochemical Studies

Garbarino et al. (1973) conducted stereochemical studies on aromatic α-alkyl-α-amino-acids, including derivatives of 2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid. These studies are crucial for understanding the chiral properties and potential pharmaceutical applications of such compounds (Garbarino et al., 1973).

Synthesis of Complex Acids for Catalysis

Kawashima et al. (2016) researched the synthesis of complex acids, including tert-butylphenyl compounds, for use in catalysis. This indicates the relevance of 2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid in synthetic chemistry and catalysis applications (Kawashima et al., 2016).

Safety and Hazards

The safety information available indicates that this compound should be stored at room temperature . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-10(2)13(15(19)20)17-14(18)11-6-8-12(9-7-11)16(3,4)5/h6-10,13H,1-5H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXSPRBJLXYTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid

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